

# Crystal Structure Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)-5-methylbenzene

Cat. No.: B103589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **1,3-Bis(bromomethyl)-5-methylbenzene** (CAS No: 19294-04-3), a key intermediate in the synthesis of various bioactive compounds, including inhibitors of Sphingosine Kinase 2 (SphK2).<sup>[1]</sup> While a publicly deposited crystal structure for **1,3-Bis(bromomethyl)-5-methylbenzene** is not available at the time of this writing, this document outlines the detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Furthermore, this guide presents representative crystallographic data from a closely related compound, 3,5-bis(bromomethyl)phenyl acetate, to illustrate the expected outcomes of such an analysis.

## Introduction

**1,3-Bis(bromomethyl)-5-methylbenzene**, also known as 3,5-bis(bromomethyl)toluene, is an aromatic compound with the molecular formula  $C_9H_{10}Br_2$ .<sup>[2][3][4]</sup> Its structure, featuring two reactive bromomethyl groups and a central methyl-substituted benzene ring, makes it a versatile building block in organic synthesis.<sup>[1]</sup> Of particular interest to the pharmaceutical industry is its role as a precursor in the development of Sphingosine Kinase 2 (SphK2) inhibitors, a class of molecules with potential therapeutic applications in cancer and other diseases.<sup>[1]</sup>

Understanding the precise three-dimensional structure of **1,3-Bis(bromomethyl)-5-methylbenzene** through single-crystal X-ray diffraction is crucial for comprehending its reactivity, intermolecular interactions, and solid-state packing. This knowledge can inform the design of novel synthetic routes and the development of new therapeutics.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Bis(bromomethyl)-5-methylbenzene** is presented in Table 1.

Property	Value	Reference
CAS Number	19294-04-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> Br <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	277.98 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a>
Melting Point	64-67 °C or 145-148 °C (conflicting reports)	<a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Slightly soluble in water; Soluble in chloroform and methanol	<a href="#">[1]</a> <a href="#">[6]</a>

## Experimental Protocols

### Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene

A common synthetic route to **1,3-Bis(bromomethyl)-5-methylbenzene** involves the radical bromination of 3,5-dimethyltoluene. A detailed experimental protocol is as follows:

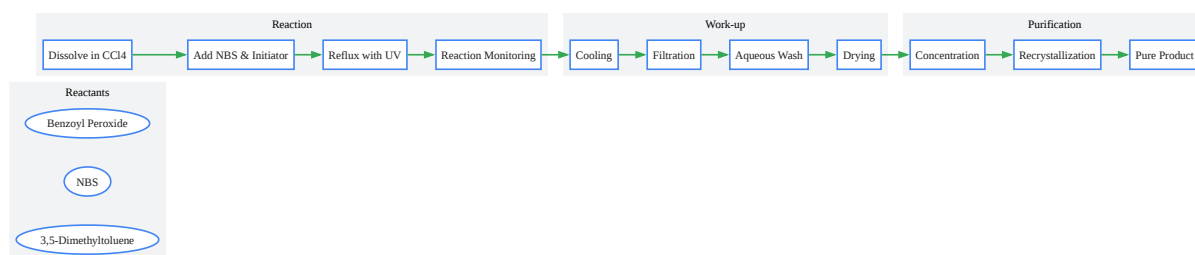
Materials:

- 3,5-Dimethyltoluene
- N-Bromosuccinimide (NBS)

- Benzoyl peroxide (or another radical initiator)
- Carbon tetrachloride (or a suitable non-polar solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in carbon tetrachloride.
- Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure **1,3-Bis(bromomethyl)-5-methylbenzene**.



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Synthesis workflow for **1,3-Bis(bromomethyl)-5-methylbenzene**.

## Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

- Dissolve the purified **1,3-Bis(bromomethyl)-5-methylbenzene** in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.
- Allow the solution to cool slowly to room temperature.
- Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent over several days.

- Monitor for the formation of well-defined single crystals.

## X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general procedure for single-crystal X-ray diffraction analysis.

Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector.
- The diffraction data are processed, including integration of the reflection intensities and correction for absorption.
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray crystal structure analysis.

## Crystallographic Data (Representative Example)

As a definitive crystal structure for **1,3-Bis(bromomethyl)-5-methylbenzene** is not publicly available, we present the crystallographic data for the closely related compound, 3,5-bis(bromomethyl)phenyl acetate, to illustrate the type of information obtained from such an analysis.

Table 2: Crystal Data and Structure Refinement for 3,5-bis(bromomethyl)phenyl acetate

Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>
Formula Weight	322.00
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	7.987(2) Å
b	9.876(3) Å
c	14.567(4) Å
α	87.98(3)°
β	80.87(3)°
γ	71.34(3)°
Volume	1069.8(5) Å <sup>3</sup>
Z	4
Calculated Density	2.000 Mg/m <sup>3</sup>
Absorption Coefficient	7.699 mm <sup>-1</sup>
F(000)	624
Theta range for data collection	2.08 to 25.00°
Reflections collected	7498
Independent reflections	3746 [R(int) = 0.0416]
Final R indices [I>2σ(I)]	R1 = 0.0428, wR2 = 0.1012
R indices (all data)	R1 = 0.0601, wR2 = 0.1103

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Largest diff. peak and hole0.658 and -0.701 e.Å<sup>-3</sup>

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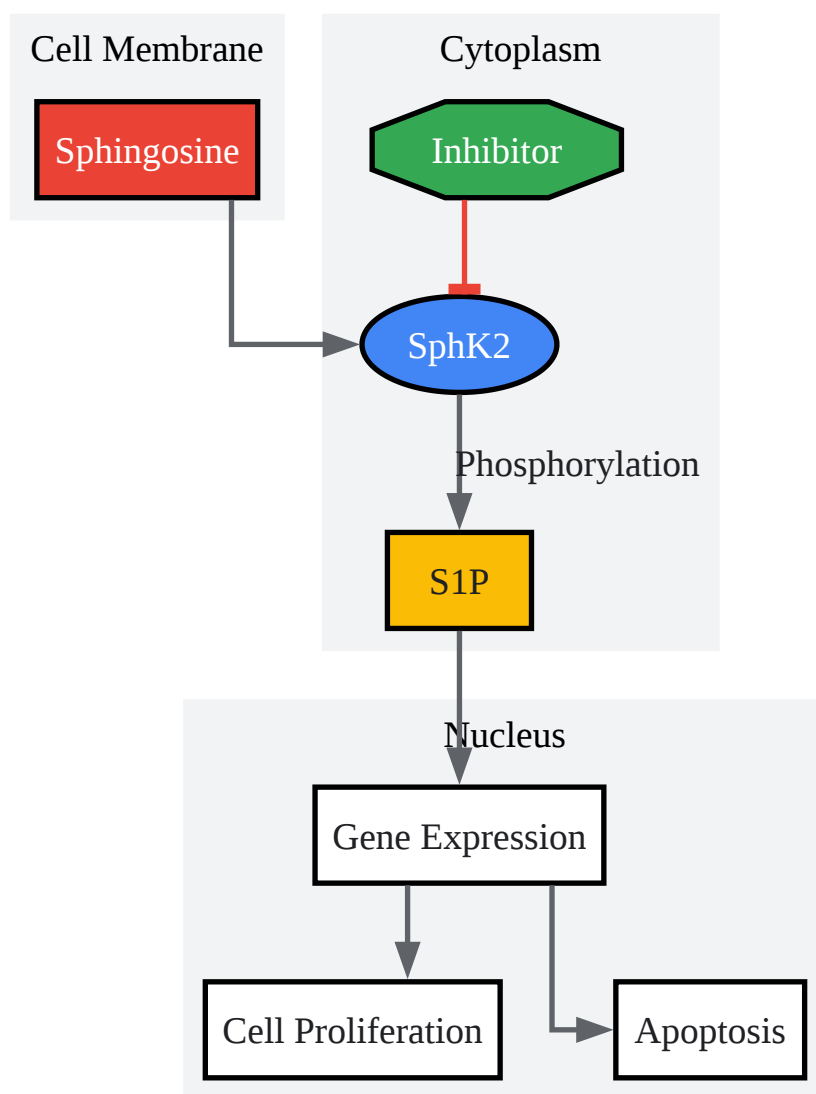
Data obtained from a representative structure and should be treated as illustrative.

## Molecular and Crystal Structure (Representative Example)

In the crystal structure of the representative compound, 3,5-bis(bromomethyl)phenyl acetate, the two bromomethyl groups are situated on opposite sides of the benzene ring. The crystal packing is influenced by intermolecular interactions, including halogen bonding (Br...Br interactions) and weak C—H...O hydrogen bonds. These interactions lead to the formation of a three-dimensional supramolecular network. A similar arrangement and set of interactions would be anticipated for **1,3-Bis(bromomethyl)-5-methylbenzene**.

## Relevance to Drug Development: Sphingosine Kinase 2 Signaling

**1,3-Bis(bromomethyl)-5-methylbenzene** serves as a scaffold for the synthesis of inhibitors targeting Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).<sup>[8]</sup> S1P is a crucial signaling lipid involved in a multitude of cellular processes, including cell growth, proliferation, and survival.<sup>[8]</sup> Dysregulation of the SphK2/S1P signaling pathway has been implicated in various diseases, including cancer.<sup>[8]</sup>



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Simplified Sphingosine Kinase 2 (SphK2) signaling pathway.

Inhibitors developed from **1,3-Bis(bromomethyl)-5-methylbenzene** are designed to bind to SphK2, blocking its catalytic activity. This prevents the production of S1P, thereby modulating downstream signaling pathways that contribute to tumorigenesis. The structural information gleaned from crystal structure analysis is invaluable for the rational design of more potent and selective SphK2 inhibitors.

## Conclusion



This technical guide has detailed the methodologies for the synthesis, crystallization, and crystal structure analysis of **1,3-Bis(bromomethyl)-5-methylbenzene**. While a definitive crystal structure for this specific compound is not yet publicly available, the provided protocols and representative data from a closely related molecule offer a comprehensive framework for researchers in the field. The structural insights gained from such analyses are paramount for advancing the synthesis of complex molecules and for the structure-based design of novel therapeutics targeting pathways such as the Sphingosine Kinase 2 signaling cascade.

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